Lanicemine

説明

特性

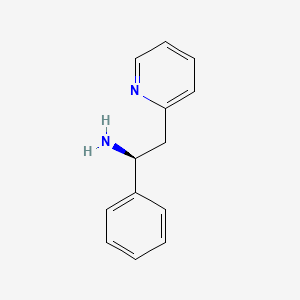

IUPAC Name |

(1S)-1-phenyl-2-pyridin-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c14-13(11-6-2-1-3-7-11)10-12-8-4-5-9-15-12/h1-9,13H,10,14H2/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWUQWDCOOWEXRY-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC2=CC=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CC2=CC=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870011 | |

| Record name | Lanicemine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153322-05-5 | |

| Record name | Lanicemine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153322-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lanicemine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153322055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanicemine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11889 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lanicemine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LANICEMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TMU325RK3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lanicemine's Interaction with NMDA Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanicemine (AZD6765) is a weak, non-selective, voltage-dependent N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its potential as a rapid-acting antidepressant. Unlike the prototypical NMDA receptor antagonist ketamine, this compound exhibits a "low-trapping" channel blockade, a characteristic that is thought to contribute to its reduced psychotomimetic side effects. This technical guide provides an in-depth exploration of the mechanism of action of this compound on NMDA receptors, detailing its binding characteristics, effects on receptor function, and modulation of downstream signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of neuropsychopharmacology.

Core Mechanism of Action at the NMDA Receptor

This compound exerts its primary effect by directly interacting with the ion channel pore of the NMDA receptor. This interaction is non-competitive with respect to the glutamate and glycine co-agonist binding sites.

Binding Characteristics and Affinity

This compound binds to a site within the NMDA receptor channel pore, thereby physically occluding the passage of ions when the channel is in its open state. Its affinity for the NMDA receptor has been quantified in various in vitro systems.

| Parameter | Value | Cell Type/Assay Condition | Reference |

| Binding Affinity (Ki) | 0.56-2.1 µM | NMDA Receptor | |

| 10.67 µM | Radioligand binding assay with ³H-MK-801 | ||

| Half Maximal Inhibitory Concentration (IC₅₀) | 4-7 µM | Chinese Hamster Ovary (CHO) cells | |

| 6.4 µM | Xenopus oocyte cells | ||

| 12.6-33.9 nM | Human NMDA receptors (various subunit combinations) expressed in Xenopus oocytes |

Low-Trapping Channel Blockade

A key feature that distinguishes this compound from ketamine is its low-trapping nature. A "trapping" blocker is one that remains bound within the ion channel even after the agonist (glutamate) dissociates and the channel closes. In contrast, a low-trapping blocker has a faster off-rate and is less likely to be "trapped". This property is believed to allow for a more physiological modulation of NMDA receptor activity, preserving use-dependent channel block under normal synaptic transmission.

| Compound | Trapping Percentage | Reference |

| This compound | 54% | |

| Ketamine | 86% |

This difference in trapping is thought to underlie this compound's more favorable side-effect profile, with a lower incidence of dissociative and psychotomimetic effects compared to ketamine.

Downstream Signaling Pathways

The antidepressant effects of NMDA receptor antagonists are not solely dependent on channel blockade but are also mediated by the modulation of intracellular signaling cascades that regulate synaptic plasticity and neuronal function.

mTOR Pathway

The mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of protein synthesis and synaptogenesis. Studies have shown that the antidepressant-like effects of NMDA receptor antagonists are often dependent on the activation of the mTOR pathway. While direct evidence for this compound's modulation of mTOR is still emerging, the established link between NMDA receptor antagonism and mTOR activation suggests this is a likely downstream consequence of this compound's action.

GSK-3β Signaling

Glycogen synthase kinase 3 beta (GSK-3β) is a serine/threonine kinase implicated in the pathophysiology of mood disorders. Inhibition of GSK-3β is a downstream effect of some antidepressant treatments. Research suggests that the antidepressant-like effects of this compound involve the PI3K/Akt/mTOR/GSK-3β signaling pathway.

Brain-Derived Neurotrophic Factor (BDNF)

Brain-Derived Neurotrophic Factor (BDNF) is a key neurotrophin involved in neuronal survival, growth, and synaptic plasticity. The rapid antidepressant effects of ketamine have been linked to an increase in BDNF expression. Studies have shown that combined administration of this compound with other compounds can enhance the expression of BDNF in the frontal cortex.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the mechanism of action of this compound.

Electrophysiological Recording of NMDA Receptor Currents

Objective: To measure the inhibitory effect of this compound on NMDA receptor-mediated currents.

Protocol:

-

Cell Preparation: Whole-cell patch-clamp recordings are performed on neurons expressing NMDA receptors, such as cultured hippocampal neurons or cells heterologously expressing specific NMDA receptor subunit combinations (e.g., in Xenopus oocytes or CHO cells).

-

Recording Solutions:

-

External Solution (in mM): Typically contains NaCl, KCl, CaCl₂, HEPES, and glucose, with Mg²⁺ omitted to relieve the voltage-dependent magnesium block of the NMDA receptor channel.

-

Internal (Pipette) Solution (in mM): Contains a potassium-based salt (e.g., K-gluconate), MgCl₂, HEPES, EGTA, ATP, and GTP.

-

-

Recording Procedure:

-

Cells are voltage-clamped at a holding potential of -60 mV or -70 mV.

-

NMDA receptor-mediated currents are evoked by the application of NMDA (e.g., 100 µM) and a co-agonist, glycine (e.g., 10 µM).

-

Once a stable baseline current is established, this compound is co-applied with the agonists at various concentrations.

-

The reduction in the amplitude of the NMDA receptor-mediated current in the presence of this compound is measured to determine the IC₅₀ value.

-

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the NMDA receptor channel.

Protocol:

-

Membrane Preparation: Crude synaptic membranes are prepared from rodent brain tissue (e.g., cortex or hippocampus).

-

Binding Reaction:

-

Membranes are incubated with a radiolabeled NMDA receptor channel blocker, typically [³H]MK-801, in the presence of saturating concentrations of glutamate and glycine to ensure the channels are in an open state.

-

Increasing concentrations of unlabeled this compound are added to compete with the binding of [³H]MK-801.

-

-

Separation and Scintillation Counting:

-

The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The radioactivity retained on the filters is measured using liquid scintillation counting.

-

-

Data Analysis: The Ki value for this compound is calculated from the IC₅₀ of the competition curve using the Cheng-Prusoff equation.

Western Blotting for Downstream Signaling Proteins

Objective: To assess the effect of this compound on the expression and phosphorylation status of proteins in the mTOR, GSK-3β, and BDNF signaling pathways.

Protocol:

-

Tissue/Cell Lysate Preparation: Following treatment of animals or cultured cells with this compound, brain tissue (e.g., prefrontal cortex, hippocampus) or cells are collected and lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is then incubated with primary antibodies specific for the target proteins (e.g., phospho-mTOR, total mTOR, phospho-GSK-3β, total GSK-3β, BDNF, and a loading control like GAPDH or β-actin).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities are quantified using densitometry software, and the levels of target proteins are normalized to the loading control.

-

Conclusion

This compound's mechanism of action as a low-trapping, uncompetitive NMDA receptor antagonist provides a distinct pharmacological profile compared to other channel blockers like ketamine. Its interaction with the NMDA receptor channel leads to the modulation of key intracellular signaling pathways, including the PI3K/Akt/mTOR and GSK-3β pathways, and influences the expression of neurotrophic factors such as BDNF. These downstream effects are believed to underlie its potential antidepressant properties while its unique channel-blocking kinetics may contribute to a more favorable safety profile. Further research into the nuances of its interaction with the NMDA receptor and the resulting signaling cascades will be crucial for the development of novel glutamatergic modulators for the treatment of mood disorders. Although the clinical development of this compound was discontinued, the insights gained from its study continue to inform the field.

Pharmacological Profile of Lanicemine (AZD6765): A Technical Guide

Introduction

Lanicemine, also known by its development code AZD6765 and chemical name (1S)-1-phenyl-2-(pyridin-2-yl)ethanamine, is a novel small molecule that functions as a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] Developed by AstraZeneca, it was investigated primarily for the management of severe and treatment-resistant major depressive disorder (MDD).[2] this compound's mechanism distinguishes it from other NMDA receptor antagonists like ketamine, offering the potential for rapid antidepressant effects with a reduced incidence of psychotomimetic and dissociative side effects.[2][3] Despite early promising results, its development was discontinued by AstraZeneca in 2013 after failing to meet primary endpoints in later-phase clinical trials.[2][4] This document provides an in-depth technical overview of the pharmacological profile of this compound.

Mechanism of Action

This compound is a non-competitive, voltage-dependent antagonist of the NMDA receptor, binding to a site within the ion channel pore.[5][6] Its key characteristic is being a "low-trapping" channel blocker. This means it has a faster dissociation rate from the NMDA channel compared to high-trapping antagonists like ketamine.[5][7]

The "trapping" property refers to the ability of an antagonist to remain bound within the ion channel even after the agonist (glutamate) dissociates and the channel attempts to close.[6] Ketamine exhibits a high degree of trapping (approximately 86%), whereas this compound has a much lower level (approximately 54%).[7] This lower trapping propensity is theorized to preserve more normal, use-dependent synaptic transmission and contribute to its improved safety and tolerability profile, particularly the reduction in psychotomimetic effects.[6][7] this compound is considered a non-selective NMDA channel blocker, showing similar affinity for NMDA receptors containing either NR2A or NR2B subunits.[7]

Pharmacodynamics

The pharmacodynamic profile of this compound is characterized by its moderate affinity for the NMDA receptor and its distinct effects on brain electrical activity compared to placebo.

Receptor Binding and Affinity

This compound demonstrates low-to-moderate affinity for the NMDA receptor channel.[7] Its binding affinity has been quantified through various in vitro assays.

| Parameter | Value | Assay/Cell Type |

| Ki (Inhibitor Constant) | 0.56 - 2.1 µM | NMDA Receptor |

| IC50 (Inhibitory Conc.) | 4 - 7 µM | Chinese Hamster Ovary (CHO) Cells |

| IC50 (Inhibitory Conc.) | 6.4 µM | Xenopus Oocyte Cells |

| Table 1: In Vitro Binding Affinity and Potency of this compound.[8][9] |

Neurophysiological Effects

Preclinical and clinical studies have used quantitative electroencephalography (qEEG) to measure this compound's engagement with its central nervous system target. Intraperitoneal administration in rats (3, 10, or 30 mg/kg) and intravenous infusion in humans produced dose-dependent increases in spontaneous gamma-band EEG oscillations.[8][9] This effect on gamma-band activity is considered a biomarker of NMDA receptor antagonism.[10] While both this compound and ketamine elevate gamma-band EEG, the behavioral consequences differ; for ketamine, these changes are tightly linked to increases in locomotor activity, a correlation not observed with this compound.[8]

Pharmacokinetics

The pharmacokinetics of this compound have been characterized in healthy subjects and patients with MDD following intravenous infusion. The data are best described by a two-compartment model with zero-order input and first-order elimination.[11][12]

Absorption, Distribution, Metabolism, and Excretion (ADME)

| PK Parameter | Value | Context |

| Administration | Intravenous Infusion | Clinical Studies |

| Terminal Half-Life (t½) | 9 - 16 hours | Following single IV infusion[1][11] |

| Systemic Clearance (CL) | 9.43 L/h (Mean) | Population PK model[11][12] |

| Plasma Clearance | 8.3 L/h | 150 mg [¹⁴C]-lanicemine study[1][13] |

| Volume of Distribution (Vd) | 2.3 L/kg | Healthy subjects[11] |

| Central Volume (V1) | 106 L | Population PK model[11][12] |

| Peripheral Volume (V2) | 47.3 L | Population PK model[11][12] |

| Metabolism | Hepatic | Metabolites M1, M2, M3, M6 identified[1] |

| Primary Excretion | Urinary | ~94% of radioactive dose recovered in urine[1][13] |

| Unchanged in Urine | ~37% of dose | [13] |

| Table 2: Summary of this compound Pharmacokinetic Parameters. |

This compound is a low-clearance compound.[1][13] Following a single 150 mg intravenous infusion of radiolabeled this compound, the parent drug was the major circulating component, accounting for 84% of the peak plasma concentration (Cmax) and 66% of the total radioactivity exposure (AUC).[1][13] Several metabolites were identified in plasma, including a para-hydroxylated metabolite (M1), an O-glucuronide (M2), an N-carbamoyl glucuronide (M3), and an N-acetylated metabolite (M6), though each constituted less than 4% of total radioactivity.[1] Population pharmacokinetic analysis revealed that lean body mass and body surface area were significant covariates influencing clearance and central volume of distribution, respectively.[11][12]

Experimental Protocols

Receptor Binding Assay (Displacement Method)

To determine the binding affinity (Ki) of this compound for the NMDA receptor, a competitive radioligand binding assay is employed.

-

Preparation: Cell membranes expressing NMDA receptors are prepared from appropriate tissue (e.g., rat brain cortex) or cell lines.

-

Incubation: The membranes are incubated with a known concentration of a radiolabeled NMDA channel blocker, such as [³H]MK-801.

-

Competition: Increasing concentrations of unlabeled this compound are added to the incubation mixture. This compound competes with [³H]MK-801 for binding to the channel pore.

-

Separation: After reaching equilibrium, the bound and free radioligand are separated via rapid filtration.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of this compound that displaces 50% of the specific binding of [³H]MK-801) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.[6]

Quantitative Electroencephalography (qEEG) Study

This protocol describes the methodology used to assess the pharmacodynamic effects of this compound in healthy human volunteers.[7]

-

Subject Population: Healthy male subjects (age 30-45) are recruited.

-

Study Design: A randomized, double-blind, placebo-controlled, crossover design is used. Each subject receives single intravenous infusions of this compound (e.g., 75 mg and 150 mg), ketamine (e.g., 0.5 mg/kg), and placebo (saline) with a washout period of at least 7 days between sessions.[7]

-

Drug Administration: Study drugs are administered as a 60-minute intravenous infusion.[7]

-

EEG Recording: Scalp EEG is recorded continuously using a multi-electrode cap (e.g., 28 electrodes) placed according to the international 10-20 system. Recordings are taken at baseline (predose) and at multiple time points post-infusion (e.g., 0.25, 1, 1.25, 3, and 8 hours).[7]

-

Data Analysis: The recorded EEG data is processed to calculate the power spectral density for various frequency bands, with a primary focus on the gamma band (e.g., 35-45 Hz). Changes from baseline are analyzed to determine the effect of each treatment.[14]

Phase IIb Clinical Trial for MDD

This protocol outlines a typical study design to evaluate the efficacy and safety of adjunctive this compound in patients with MDD.[4][15]

-

Patient Population: 302 adult patients (18-70 years) diagnosed with single-episode or recurrent MDD with a documented history of inadequate response to at least one antidepressant. Patients must be on a stable dose of an approved antidepressant for at least four weeks prior to screening.[4][15]

-

Study Design: A 12-week, randomized, double-blind, placebo-controlled, parallel-arm study conducted at multiple centers.[4][15]

-

Randomization: Patients are randomized in a 1:1:1 ratio to one of three treatment arms: adjunctive this compound 50 mg, adjunctive this compound 100 mg, or adjunctive placebo (saline).[4][15]

-

Intervention: Patients receive 15 intravenous infusions over the 12-week treatment period in addition to their ongoing antidepressant medication.[4][15]

-

Primary Efficacy Endpoint: The change in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score from baseline to week 6.[4][15]

-

Secondary Endpoints: Include change in MADRS score at week 12, clinical response and remission rates, and changes in other scales such as the Clinical Global Impression (CGI) and Sheehan Disability Scale (SDS).[4][15]

-

Safety Assessments: Adverse events, vital signs, physical examinations, and clinical laboratory tests are monitored throughout the study.

Clinical Efficacy and Safety

This compound's clinical development program yielded mixed results. Early Phase IIa studies suggested a rapid antidepressant signal. A single 100 mg infusion showed a trend for improvement on the MADRS scale that peaked at 72 hours post-infusion.[7] A subsequent 3-week study with repeated infusions (100 mg or 150 mg) found that both doses resulted in a significantly greater improvement in MADRS scores compared to placebo.[7]

However, a larger, 12-week Phase IIb study in 302 patients with treatment-resistant depression failed to replicate these findings.[4][15] In this trial, neither the 50 mg nor the 100 mg dose of adjunctive this compound was superior to placebo on the primary endpoint (change in MADRS score at week 6) or any secondary efficacy measures.[4][15]

Across all trials, this compound was generally well-tolerated.[3][4] The most common adverse event was dizziness occurring around the time of infusion.[7] Importantly, it was associated with minimal psychotomimetic or dissociative side effects, which was its key theoretical advantage over ketamine.[3][7]

Conclusion

This compound (AZD6765) possesses a distinct pharmacological profile as a low-trapping, non-selective NMDA receptor antagonist. Its mechanism of action, characterized by a rapid dissociation from the NMDA channel, successfully translated into a favorable clinical safety profile with a low incidence of the psychotomimetic effects that limit the utility of other drugs in its class. While pharmacodynamic studies confirmed target engagement in the central nervous system, the initial promise of rapid antidepressant efficacy seen in early-phase trials was not confirmed in a subsequent, larger Phase IIb study, ultimately leading to the cessation of its clinical development for major depressive disorder. The study of this compound has nonetheless provided valuable insights into the complex relationship between NMDA receptor modulation, neurophysiological changes, and antidepressant effects.

References

- 1. Pharmacokinetics, metabolism and excretion of [(14)C]-lanicemine (AZD6765), a novel low-trapping N-methyl-d-aspartic acid receptor channel blocker, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Adjunctive this compound (AZD6765) in Patients with Major Depressive Disorder and History of Inadequate Response to Antidepressants: A Randomized, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. A Randomized Trial of a Low Trapping Non-Selective N-methyl-D-aspartate (NMDA) Channel Blocker in Major Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Neurophysiological and clinical effects of the NMDA receptor antagonist this compound (BHV-5500) in PTSD: A randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ovid.com [ovid.com]

- 12. Population pharmacokinetic analysis of this compound (AZD6765), an NMDA channel blocker, in healthy subjects and patients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. scholars.mssm.edu [scholars.mssm.edu]

Lanicemine: A Low-Trapping NMDA Channel Blocker for Neurological Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Lanicemine (AZD6765) is a low-trapping N-methyl-D-aspartate (NMDA) receptor channel blocker that has been investigated for its therapeutic potential in major depressive disorder (MDD) and other neurological conditions. Unlike the high-trapping NMDA receptor antagonist ketamine, this compound exhibits a distinct pharmacological profile characterized by a faster dissociation rate from the NMDA receptor channel. This "low-trapping" mechanism is hypothesized to contribute to its favorable safety profile, with a reduced incidence of psychotomimetic side effects observed in clinical trials. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, pharmacological properties, experimental protocols for its characterization, and the signaling pathways it modulates.

Introduction

The glutamate system, particularly the N-methyl-D-aspartate (NMDA) receptor, has emerged as a critical target for the development of novel therapeutics for mood disorders and other central nervous system (CNS) disorders.[1] The NMDA receptor, a ligand-gated ion channel, plays a crucial role in synaptic plasticity, learning, and memory.[2] Dysregulation of NMDA receptor function has been implicated in the pathophysiology of depression.[2]

Ketamine, a potent NMDA receptor antagonist, has demonstrated rapid and robust antidepressant effects.[3][4] However, its clinical utility is limited by significant psychotomimetic and dissociative side effects.[3][4] This has spurred the development of new NMDA receptor modulators with improved tolerability. This compound, a low-trapping NMDA channel blocker, represents one such effort.[3][5] It was developed by AstraZeneca with the aim of achieving the rapid antidepressant effects of ketamine without its limiting side effects.[5] Although the development of this compound was ultimately terminated, its study has provided valuable insights into the therapeutic potential of targeting the NMDA receptor with low-trapping antagonists.[5]

Mechanism of Action: The Low-Trapping Hypothesis

This compound is a non-competitive, voltage-dependent antagonist that binds to a site within the pore of the NMDA receptor ion channel.[6] Its defining characteristic is its "low-trapping" nature, which means it has a faster dissociation rate from the channel compared to high-trapping blockers like ketamine.[3][6] This property is believed to preserve the physiological, use-dependent function of the NMDA receptor channel during normal synaptic transmission.[3]

The "low-trapping" hypothesis posits that this kinetic property allows for a greater therapeutic window, producing antidepressant effects at doses that do not cause significant dissociative or psychotomimetic side effects.[3] In contrast, high-trapping antagonists like ketamine are more likely to be trapped within the channel, leading to a more profound and sustained blockade that may contribute to their adverse effects.[3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing a basis for comparison with other NMDA receptor modulators.

Table 1: In Vitro Binding Affinity and Potency of this compound

| Parameter | Value | Cell Type/Assay Condition | Reference |

| Ki (NMDA Receptor) | 0.56-2.1 μM | [7] | |

| IC50 | 4-7 μM | CHO cells | [7] |

| IC50 | 6.4 μM | Xenopus oocytes | [7] |

| Trapping (% of initial block) | 54% | Following removal and reapplication of glutamate | [3][8] |

Table 2: Population Pharmacokinetic Parameters of this compound (Intravenous Infusion)

| Parameter | Mean Value (90% CI) | Description | Reference |

| Systemic Clearance (CL) | 9.43 L/h (9.12-9.77) | The volume of plasma cleared of the drug per unit time. | [9] |

| Central Compartment Volume of Distribution (V1) | 106 L (93.7-115) | The apparent volume into which the drug distributes in the central compartment. | [9] |

| Peripheral Volume of Distribution (V2) | 47.3 L (39.6-56.6) | The apparent volume into which the drug distributes in the peripheral compartment. | [9] |

| Intercompartmental Clearance (Q) | 75.7 L/h (51.8-127) | The rate of drug transfer between the central and peripheral compartments. | [9] |

| Terminal Half-life (T1/2) | 16 h | The time required for the plasma concentration of the drug to decrease by half. | [10] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the pharmacological properties of this compound.

NMDA Receptor Binding Assay (Radioligand Competition)

This assay is used to determine the binding affinity (Ki) of a compound for the NMDA receptor.

Principle: This method measures the ability of a test compound (this compound) to compete with a radiolabeled ligand for binding to the phencyclidine (PCP) site within the NMDA receptor ion channel.[2]

Materials:

-

Rat cortical membranes (a rich source of NMDA receptors)[2]

-

[³H]-radioligand (e.g., [³H]TCP)[2]

-

Assay Buffer (50 mM Tris-HCl, pH 7.4)[2]

-

Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4)[2]

-

Known PCP site ligand (e.g., 10 µM PCP) for determining non-specific binding[2]

-

Glass fiber filter mat pre-soaked in 0.5% polyethylenimine (PEI)[2]

-

Scintillation cocktail and liquid scintillation counter[2]

Procedure:

-

Membrane Preparation: Thaw rat cortical membranes on ice and dilute them in assay buffer to a final protein concentration of 0.2-0.5 mg/mL.[2]

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Add the diluted membrane preparation to each well.[2]

-

Add the [³H]-radioligand at a final concentration near its Kd value.[2]

-

Incubation: Incubate the plate under specific conditions (e.g., time and temperature) to allow binding to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filter mat using a cell harvester.[2]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[2]

-

Quantification: Dry the filter mat, place the filters in scintillation vials with scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[2]

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from a competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Electrophysiology (Whole-Cell Patch Clamp)

This technique is used to measure the effect of this compound on NMDA receptor-mediated currents in individual neurons.

Principle: A glass micropipette forms a high-resistance seal with the membrane of a neuron, allowing for the control of the membrane potential and the recording of ion currents flowing through the channels.

Materials:

-

Cultured neurons or brain slices.

-

Patch clamp amplifier and data acquisition system.

-

Microscope and micromanipulators.

-

External and internal pipette solutions formulated to isolate NMDA receptor currents.

Procedure:

-

Cell Preparation: Prepare cultured neurons or acute brain slices.

-

Pipette Preparation: Fabricate and fill glass micropipettes with the internal solution.

-

Patching: Under microscopic guidance, approach a neuron with the micropipette and apply gentle suction to form a gigaseal.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.

-

Voltage Clamp: Clamp the cell at a specific holding potential (e.g., -70 mV) to record NMDA receptor-mediated currents.

-

NMDA Receptor Activation: Apply glutamate and a co-agonist (glycine or D-serine) to activate the NMDA receptors.

-

This compound Application: Perfuse this compound at various concentrations and record the resulting changes in the NMDA receptor current.

-

Data Analysis: Analyze the recorded currents to determine the effect of this compound on the amplitude and kinetics of the NMDA receptor response. This can be used to determine the IC50 for channel block.

Signaling Pathways and Visualizations

This compound, by blocking the NMDA receptor, influences several downstream signaling pathways implicated in synaptic plasticity and antidepressant effects.

NMDA Receptor Signaling Pathway

The following diagram illustrates the canonical NMDA receptor signaling pathway and the point of intervention for this compound.

Caption: NMDA Receptor Signaling and this compound's Point of Action.

Experimental Workflow for NMDA Channel Blocker Characterization

This diagram outlines a typical workflow for the preclinical characterization of a novel NMDA channel blocker like this compound.

Caption: A typical experimental workflow for NMDA channel blocker development.

This compound's Low-Trapping Property and Clinical Profile

This diagram illustrates the logical relationship between the low-trapping mechanism of this compound and its observed clinical effects.

Caption: The relationship between low-trapping and clinical profile.

Clinical Development and Future Directions

Phase II clinical trials of this compound in patients with treatment-resistant depression have yielded mixed results.[11][12][13] While some studies showed efficacy in reducing depressive symptoms, others did not meet their primary endpoints.[11][12][13] Notably, across these studies, this compound was generally well-tolerated, with a significantly lower incidence of dissociative and psychotomimetic effects compared to ketamine.[3][11] The most common adverse event reported was dizziness around the time of infusion.[11]

Despite the discontinuation of its development, the study of this compound has been instrumental in advancing our understanding of the therapeutic potential of modulating the NMDA receptor. The concept of "low-trapping" antagonism remains a viable strategy for developing novel CNS therapeutics with improved safety profiles. Future research may focus on identifying patient populations that are more likely to respond to this class of drugs or on developing new compounds with optimized trapping kinetics and other pharmacological properties.

Conclusion

This compound is a low-trapping NMDA channel blocker that has provided a valuable proof-of-concept for the development of safer glutamatergic modulators for depression and other neurological disorders. Its distinct pharmacological profile, characterized by a fast dissociation from the NMDA receptor channel, is thought to underlie its reduced psychotomimetic potential compared to ketamine. While this compound itself did not achieve regulatory approval, the insights gained from its research continue to inform the development of the next generation of NMDA receptor-targeting therapeutics. This technical guide has provided a comprehensive overview of the core scientific and technical aspects of this compound, intended to serve as a valuable resource for researchers and drug development professionals in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. This compound: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A Randomized Trial of a Low Trapping Non-Selective N-methyl-D-aspartate (NMDA) Channel Blocker in Major Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Population pharmacokinetic analysis of this compound (AZD6765), an NMDA channel blocker, in healthy subjects and patients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics, metabolism and excretion of [14C]-lanicemine (AZD6765), a novel low-trapping N-methyl-d-aspartic acid receptor channel blocker, in healthy subjects | Semantic Scholar [semanticscholar.org]

- 11. NMDA blocker this compound safely reduces depression | MDedge [ma1.mdedge.com]

- 12. Adjunctive this compound (AZD6765) in Patients with Major Depressive Disorder and History of Inadequate Response to Antidepressants: A Randomized, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scholars.mssm.edu [scholars.mssm.edu]

In-Depth Technical Guide: Chemical Structure and Synthesis of Lanicemine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanicemine (S)-1-phenyl-2-(pyridin-2-yl)ethanamine, also known as AZD6765, is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its potential as a rapid-acting antidepressant. Its unique pharmacological profile, characterized by a faster dissociation rate from the NMDA receptor channel compared to ketamine, has been linked to a reduced incidence of psychotomimetic side effects. This technical guide provides a comprehensive overview of the chemical structure and a detailed examination of a plausible enantioselective synthetic route for this compound, compiled from publicly available scientific literature and patents. Additionally, this guide outlines the key signaling pathways believed to be modulated by this compound's mechanism of action.

Chemical Structure and Identification

This compound is a chiral molecule with the (S)-configuration at the stereocenter. The chemical structure consists of a phenethylamine backbone with a pyridin-2-ylmethyl substituent at the 2-position of the ethylamine chain.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (1S)-1-phenyl-2-(pyridin-2-yl)ethanamine |

| Synonyms | AZD6765, AR-R 15896AR |

| CAS Number | 153322-05-5 |

| Molecular Formula | C₁₃H₁₄N₂ |

| Molecular Weight | 198.26 g/mol |

| Canonical SMILES | N--INVALID-LINK--CC2=NC=CC=C2 |

| InChI Key | FWUQWDCOOWEXRY-ZDUSSCGKSA-N |

Enantioselective Synthesis of this compound

The synthesis of this compound requires a stereocontrolled approach to establish the desired (S)-enantiomer. Based on established methodologies for the asymmetric synthesis of chiral amines, a plausible and efficient route involves the diastereoselective addition of a Grignard reagent to a chiral sulfinamide derived from pyridine-2-carboxaldehyde. This method provides high stereoselectivity and good overall yields.

Synthesis of the Chiral Auxiliary

The synthesis commences with the preparation of a chiral sulfinamide, which serves as a chiral auxiliary to direct the stereochemical outcome of the key carbon-carbon bond-forming step.

Experimental Protocol: Synthesis of (R)-N-(pyridin-2-ylmethylene)-2-methylpropane-2-sulfinamide

-

Materials: Pyridine-2-carboxaldehyde, (R)-2-methylpropane-2-sulfinamide (Ellman's auxiliary), titanium (IV) ethoxide, anhydrous tetrahydrofuran (THF).

-

Procedure:

-

To a solution of pyridine-2-carboxaldehyde (1.0 equivalent) in anhydrous THF, add (R)-2-methylpropane-2-sulfinamide (1.05 equivalents).

-

Add titanium (IV) ethoxide (2.0 equivalents) dropwise to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of brine.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired (R)-N-(pyridin-2-ylmethylene)-2-methylpropane-2-sulfinamide.

-

Diastereoselective Grignard Addition

The key stereocenter is introduced via the diastereoselective addition of a phenyl Grignard reagent to the chiral sulfinamide. The bulky tert-butylsulfinyl group effectively shields one face of the imine, directing the nucleophilic attack of the Grignard reagent to the opposite face.

Experimental Protocol: Synthesis of (R)-N-((S)-1-phenyl-2-(pyridin-2-yl)ethyl)-2-methylpropane-2-sulfinamide

-

Materials: (R)-N-(pyridin-2-ylmethylene)-2-methylpropane-2-sulfinamide, phenylmagnesium bromide (Grignard reagent), anhydrous diethyl ether or THF.

-

Procedure:

-

Dissolve the (R)-N-(pyridin-2-ylmethylene)-2-methylpropane-2-sulfinamide (1.0 equivalent) in anhydrous diethyl ether or THF and cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of phenylmagnesium bromide (1.2 equivalents) to the cooled solution.

-

Stir the reaction mixture at -78 °C for 3-4 hours.

-

Quench the reaction at low temperature by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The resulting diastereomeric mixture can be purified by column chromatography to isolate the major (S,R)-diastereomer.

-

Deprotection of the Chiral Auxiliary

The final step involves the removal of the chiral sulfinyl group to yield the target compound, this compound, as its hydrochloride salt.

Experimental Protocol: Synthesis of (S)-1-phenyl-2-(pyridin-2-yl)ethanamine (this compound)

-

Materials: (R)-N-((S)-1-phenyl-2-(pyridin-2-yl)ethyl)-2-methylpropane-2-sulfinamide, hydrochloric acid (in a suitable solvent like dioxane or methanol).

-

Procedure:

-

Dissolve the purified (R)-N-((S)-1-phenyl-2-(pyridin-2-yl)ethyl)-2-methylpropane-2-sulfinamide (1.0 equivalent) in methanol.

-

Add a solution of hydrochloric acid (e.g., 4M in dioxane, 2-3 equivalents) to the solution at room temperature.

-

Stir the mixture for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt of this compound.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) to yield pure (S)-1-phenyl-2-(pyridin-2-yl)ethanamine hydrochloride.

-

Table 2: Summary of a Plausible this compound Synthesis Route

| Step | Reaction | Key Reagents | Typical Diastereomeric Ratio | Typical Yield |

| 1 | Formation of Chiral Sulfinamide | Pyridine-2-carboxaldehyde, (R)-2-methylpropane-2-sulfinamide, Ti(OEt)₄ | N/A | >90% |

| 2 | Diastereoselective Grignard Addition | Phenylmagnesium bromide | >95:5 | 70-85% |

| 3 | Deprotection | Hydrochloric acid | N/A | >95% |

Signaling Pathways and Mechanism of Action

This compound, as an NMDA receptor antagonist, is believed to exert its rapid antidepressant effects through the modulation of several downstream signaling pathways, primarily by increasing glutamate transmission. This leads to the activation of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor and subsequent downstream signaling cascades.[1]

mTOR Signaling Pathway

The blockade of NMDA receptors by this compound is thought to lead to a surge in extracellular glutamate, which in turn activates AMPA receptors. This activation can trigger the mammalian target of rapamycin (mTOR) signaling pathway.[2][3] The mTOR pathway is a crucial regulator of protein synthesis, and its activation is associated with increased synaptogenesis and synaptic plasticity, which are believed to underlie the rapid antidepressant effects.[4]

Caption: this compound's blockade of NMDA receptors leads to mTORC1 activation.

ERK/CREB Signaling Pathway

Another important downstream cascade implicated in the action of NMDA receptor antagonists is the extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) pathway. Activation of this pathway is also linked to the expression of genes involved in neurogenesis and synaptic plasticity, such as brain-derived neurotrophic factor (BDNF).[5]

Caption: this compound may indirectly activate the ERK/CREB pathway.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and a plausible enantioselective synthesis of this compound. The presented synthetic route, utilizing a chiral sulfinamide auxiliary, offers a practical and efficient method for obtaining the desired (S)-enantiomer with high stereochemical control. Furthermore, the elucidation of the key signaling pathways, including the mTOR and ERK/CREB cascades, provides a molecular framework for understanding the rapid antidepressant effects of this compound. This information is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the further investigation and potential therapeutic applications of this and related NMDA receptor modulators.

References

- 1. Frontiers | Hyperforin Potentiates Antidepressant-Like Activity of this compound in Mice [frontiersin.org]

- 2. This compound: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] this compound: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects | Semantic Scholar [semanticscholar.org]

- 4. Antidepressant Actions of Ketamine Mediated by the Mechanistic Target of Rapamycin, Nitric Oxide, and Rheb - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hyperforin Potentiates Antidepressant-Like Activity of this compound in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Evidence for Lanicemine's Antidepressant Effects: A Technical Guide

This technical guide provides an in-depth overview of the preclinical evidence supporting the antidepressant effects of Lanicemine (AZD6765). This compound is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated as a potential rapid-acting antidepressant.[1] Unlike ketamine, another NMDA receptor antagonist, this compound was developed to achieve antidepressant efficacy with minimal psychotomimetic and dissociative side effects.[2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of key experimental protocols, quantitative data from preclinical studies, and visualizations of relevant biological pathways and experimental workflows.

Mechanism of Action and Core Hypothesis

The primary mechanism of action for this compound's antidepressant effect is its role as an NMDA receptor antagonist. NMDA receptor modulators are known to induce rapid and sustained antidepressant-like activity in rodent models.[5][6][7] This action is believed to trigger a cascade of downstream events, including the activation of Ca²⁺ dependent signaling pathways and enhancement of neuroplasticity in brain regions like the prefrontal cortex and hippocampus.[5][6] The central hypothesis is that by blocking NMDA receptors, this compound initiates signaling cascades that lead to increased levels of crucial neurotrophic factors and synaptic proteins, ultimately alleviating depressive-like behaviors.

The proposed signaling pathway for this compound's action is detailed below. This compound blocks the NMDA receptor, which is believed to increase intracellular calcium (Ca²⁺) levels and subsequently activate downstream signaling pathways involving Brain-Derived Neurotrophic Factor (BDNF). This leads to enhanced expression of synaptic proteins like Synapsin I and the GluA1 subunit of AMPA receptors, promoting synaptogenesis and neuroplasticity.

Preclinical Models and Experimental Protocols

A significant portion of the preclinical evidence for this compound's antidepressant-like effects comes from studies using rodent models of depression. These experiments are crucial for evaluating the efficacy and underlying molecular changes induced by the compound.

-

Naïve Mice: Used to establish baseline antidepressant-like activity of this compound.

-

Chronic Corticosterone (CORT)-Treated Mice: This is a widely used stress model to induce a depression-like phenotype in rodents. Mice are treated with corticosterone for a prolonged period, leading to behavioral changes resembling depressive symptoms, such as increased immobility in behavioral despair tests.[5] In one study, male C57BL/6J mice were administered corticosterone at a concentration of 20 mg/L in their drinking water for 3 weeks.[5]

-

Tail Suspension Test (TST): This test is based on the principle that mice subjected to the short-term, inescapable stress of being suspended by their tail will develop an immobile posture. A reduction in the duration of immobility is interpreted as an antidepressant-like effect.

-

Forced Swim Test (FST): Similar to the TST, the FST is a behavioral despair test where mice are placed in an inescapable cylinder of water. The duration of immobility is measured, with a decrease indicating an antidepressant-like response.

-

Splash Test: This test assesses self-care and motivational behavior, which are often reduced in rodent models of depression.

-

Protocol: A 10% sucrose solution is squirted onto the dorsal coat of the mouse in its home cage. The time the mouse spends grooming is recorded over a 5-minute period. An increase in grooming time suggests an antidepressant-like or pro-motivational effect.[5]

-

-

Western Blotting: This technique is used to quantify the expression levels of specific proteins in brain tissue, providing insight into the molecular changes underlying the behavioral effects.

-

Protocol: Following behavioral testing, animals are euthanized, and brain regions of interest (e.g., frontal cortex, hippocampus) are dissected. Tissue is homogenized, and protein concentrations are determined. Proteins are then separated by SDS-PAGE, transferred to a membrane, and incubated with primary antibodies against target proteins (e.g., BDNF, Synapsin I, GluA1 subunit of AMPA receptors). After incubation with a secondary antibody, the protein bands are visualized and quantified.[5][6]

-

The following diagram illustrates a typical experimental workflow used in preclinical studies of this compound.

Quantitative Data Summary

The following tables summarize the quantitative results from key preclinical studies investigating the antidepressant-like effects of this compound.

| Treatment Group | Test | Time Point | Outcome (vs. Control) | Reference |

| This compound (2 mg/kg) + Hyperforin (1 mg/kg) | TST | 1 h | Significant reduction in immobility | [6] |

| This compound (10 mg/kg) | TST | 72 h | No significant effect | [6] |

| This compound (10 mg/kg) + Hyperforin (2.5 mg/kg) | TST | 72 h | Significant reduction in immobility | [5][6] |

| This compound (10 mg/kg) + Hyperforin (2.5 mg/kg) | FST | 72 h | Significant reduction in immobility | [5][6] |

Data derived from Pochwat et al., 2018. The study highlights that while this compound alone at 10 mg/kg did not produce a sustained antidepressant effect at 72 hours, its combination with hyperforin did, suggesting a synergistic interaction.[5][6]

| Treatment Group | Test | Time Point | Outcome (vs. CORT Control) | Reference |

| This compound (10 mg/kg) | TST | 72 h | No reversal of CORT effects | [5] |

| This compound (10 mg/kg) + Hyperforin (2.5 mg/kg) | TST | 72 h | Abolished CORT-induced immobility | [5] |

These findings suggest that in a stress-induced depression model, this compound monotherapy was not sufficient to reverse behavioral deficits, but its combination with hyperforin was effective.[5]

| Treatment Group | Time Point | Protein Target | Outcome (vs. Control) | Reference |

| This compound (10 mg/kg) | 1 h | Synapsin I | No significant change | [6] |

| This compound (10 mg/kg) | 1 h | GluA1 | No significant change | [6] |

| This compound (10 mg/kg) + Hyperforin (2.5 mg/kg) | 1 h | Synapsin I | Significant increase | [5][6] |

| This compound (10 mg/kg) + Hyperforin (2.5 mg/kg) | 1 h | GluA1 | Significant increase | [5][6] |

| This compound (10 mg/kg) | 72 h | BDNF | Significant increase | [6] |

| This compound (10 mg/kg) + Hyperforin (2.5 mg/kg) | 72 h | BDNF | Significant increase | [6] |

The biochemical data indicates that the combination of this compound and hyperforin rapidly enhances the expression of key synaptic proteins within 1 hour.[5][6] Furthermore, this compound, both alone and in combination, produced a sustained increase in BDNF levels 72 hours after administration, supporting its role in promoting neurotrophic factor expression.[6]

Discussion and Future Directions

Preclinical studies provide evidence that this compound exhibits antidepressant-like properties, primarily through its antagonism of the NMDA receptor. However, its efficacy in these models appears to be less robust compared to ketamine.[5][6] The potentiation of this compound's effects when combined with other compounds, such as the TRPC6 channel activator hyperforin, suggests that targeting multiple pathways may be a more effective strategy.[5]

The data consistently points towards the involvement of Ca²⁺-dependent processes and the BDNF signaling pathway as central to its mechanism of action.[5][6] The increase in synaptic proteins like Synapsin I and GluA1 further supports the hypothesis that this compound promotes neuroplasticity, a key element in the therapeutic action of rapid-acting antidepressants.[5][6]

Despite promising preclinical signals, the development of this compound for depression was terminated by AstraZeneca in 2013 after it failed to meet primary endpoints in clinical trials.[1] Nevertheless, the study of this compound has provided valuable insights into the pharmacology of NMDA receptor antagonists. Future preclinical research could explore other combination strategies to enhance its therapeutic window or investigate its effects in different preclinical models that may better translate to specific patient populations. The differentiation between this compound's low-trapping mechanism and ketamine's more robust channel block remains a critical area for further investigation to understand the structure-activity relationships that govern both antidepressant efficacy and psychotomimetic side effects.[8]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hyperforin Potentiates Antidepressant-Like Activity of this compound in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Hyperforin Potentiates Antidepressant-Like Activity of this compound in Mice [frontiersin.org]

- 7. Frontiers | Novel Insights Into the Neurobiology of the Antidepressant Response From Ketamine Research: A Mini Review [frontiersin.org]

- 8. Frontiers | A Proof-of-Mechanism Study to Test Effects of the NMDA Receptor Antagonist this compound on Behavioral Sensitization in Individuals With Symptoms of PTSD [frontiersin.org]

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Lanicemine in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research professionals. The development of Lanicemine (AZD6765) was discontinued, and this guide summarizes publicly available information, which is limited regarding its preclinical pharmacokinetic and metabolic profile in animal models.

Introduction

This compound (AZD6765), also known as AR-R 158968, is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist that was investigated for the treatment of major depressive disorder. Unlike other NMDA receptor antagonists such as ketamine, this compound was designed to have a more favorable side-effect profile, with reduced psychotomimetic effects. Understanding the pharmacokinetic and metabolic characteristics of a drug candidate in preclinical animal models is a cornerstone of drug development, providing critical data for dose selection, safety assessment, and prediction of human pharmacokinetics. This guide provides a comprehensive overview of the available information on the pharmacokinetics and metabolism of this compound in animal models.

I. Pharmacokinetics in Animal Models

Detailed quantitative pharmacokinetic data for this compound in commonly used preclinical species such as rats and mice is not extensively available in the public domain. Preclinical studies involving this compound have been conducted in rodents, primarily focusing on its pharmacodynamic and antidepressant-like effects.[1] While these studies confirm the central nervous system activity of the compound in these models, they do not provide specific pharmacokinetic parameters.

For comparative context, studies on other NMDA receptor antagonists in rodents offer insights into the general pharmacokinetic properties that might be expected. For instance, the route of administration has been shown to significantly influence the plasma concentrations and exposure of ketamine in rats.[2]

II. Metabolism of this compound

In Vitro Metabolism

In Vivo Metabolism

While specific animal metabolism studies for this compound are not detailed in the available literature, a human study provides valuable insights into its metabolic fate. Following a single intravenous infusion of [14C]-lanicemine in healthy male subjects, the drug was found to be a low-clearance compound.[3]

In human subjects, ten metabolites were identified in urine, with an O-glucuronide conjugate (M1) being the most abundant.[3] The primary circulating metabolites in human plasma were a para-hydroxylated metabolite (M1), an O-glucuronide (M2), an N-carbamoyl glucuronide (M3), and an N-acetylated metabolite (M6).[3] The majority of the administered radioactive dose was recovered in the urine, indicating that renal excretion is the primary route of elimination for this compound and its metabolites in humans.[3]

It is plausible that similar metabolic pathways, including hydroxylation, glucuronidation, and N-acetylation, would be observed in preclinical animal models, although species-specific differences in drug metabolism are common.

III. Experimental Protocols

Detailed experimental protocols for preclinical pharmacokinetic and metabolism studies of this compound are not publicly accessible. However, standard methodologies are typically employed for such investigations.

Typical Pharmacokinetic Study Protocol in Rodents

A standard pharmacokinetic study in rats or mice would involve the administration of this compound via relevant routes (e.g., intravenous and oral) at one or more dose levels. Blood samples would be collected at predetermined time points, and the plasma concentrations of this compound and its major metabolites would be quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS). The resulting concentration-time data would then be used to calculate key pharmacokinetic parameters.

dot

Caption: Typical workflow for a preclinical pharmacokinetic study.

Typical In Vitro Metabolism Study Protocol

In vitro metabolism studies would typically involve incubating this compound with liver microsomes from the animal species of interest (e.g., rat, mouse) in the presence of necessary cofactors like NADPH. The depletion of the parent drug and the formation of metabolites would be monitored over time by LC-MS.

dot

Caption: General workflow for an in vitro metabolism study.

IV. Proposed Metabolic Pathway of this compound (Based on Human Data)

Based on the metabolites identified in humans, a putative metabolic pathway for this compound can be proposed. This pathway likely involves Phase I (oxidation) and Phase II (conjugation) reactions.

dot

Caption: Postulated metabolic pathway of this compound.

V. Conclusion

The publicly available data on the pharmacokinetics and metabolism of this compound in preclinical animal models is sparse. While human data provides a framework for understanding its metabolic fate, the absence of specific animal pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance) and metabolic profiles in species such as rats and mice represents a significant knowledge gap. For drug development professionals, this highlights the importance of comprehensive preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) studies to fully characterize a drug candidate's properties and to enable informed decisions for clinical development. Further research and data disclosure would be necessary to construct a complete and detailed technical guide on the preclinical pharmacokinetics and metabolism of this compound.

References

- 1. This compound: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. boa.unimib.it [boa.unimib.it]

- 3. Pharmacokinetics, metabolism and excretion of [(14)C]-lanicemine (AZD6765), a novel low-trapping N-methyl-d-aspartic acid receptor channel blocker, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise and Stagnation of a Novel Antidepressant: A Technical History of AstraZeneca's Lanicemine

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

The discovery of the rapid antidepressant effects of the N-methyl-D-aspartate (NMDA) receptor antagonist, ketamine, marked a paradigm shift in depression research, moving beyond the monoamine hypothesis. However, ketamine's psychotomimetic side effects and potential for abuse limited its widespread clinical application. This spurred the development of novel NMDA receptor modulators with a more favorable safety profile. Among these, Lanicemine (AZD6765), developed by AstraZeneca, emerged as a promising candidate. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action, key preclinical and clinical findings, and the experimental methodologies employed in its evaluation.

Core Discovery and Mechanism of Action

This compound is a low-trapping, non-selective NMDA receptor antagonist. Unlike ketamine, which becomes trapped within the ion channel, this compound exhibits a faster dissociation rate. This "low-trapping" characteristic was hypothesized to contribute to its reduced psychotomimetic side effects compared to ketamine.[1]

Signaling Pathway of this compound's Action

The proposed mechanism of action for the antidepressant effects of NMDA receptor antagonists like this compound involves a cascade of downstream signaling events, primarily implicating the mammalian target of rapamycin (mTOR) and brain-derived neurotrophic factor (BDNF) pathways. The binding of this compound to the NMDA receptor is thought to initiate these intracellular changes.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Pharmacological Profile of this compound

| Parameter | Value | Cell Type/Assay Condition | Reference |

| Ki (NMDA Receptor) | 0.56-2.1 μM | Radioligand binding assay | [2][3] |

| IC50 | 4-7 μM | Chinese Hamster Ovary (CHO) cells | [2][3] |

| IC50 | 6.4 μM | Xenopus oocyte cells | [2][3] |

Table 2: Overview of Key Clinical Trials of this compound

| Trial Identifier | Phase | Primary Objective | Key Efficacy Endpoint | This compound Doses | Outcome | Reference |

| NCT00491686 | II | Evaluate the efficacy and safety of a single dose of this compound in treatment-resistant depression. | Change in Montgomery-Åsberg Depression Rating Scale (MADRS) score at 24 hours. | 100 mg (single IV infusion) | Did not meet primary endpoint. | [1][4] |

| NCT00781742 | II | Assess the efficacy and safety of repeated doses of this compound as adjunctive therapy in major depressive disorder (MDD). | Change in MADRS score from baseline to week 3. | 100 mg, 150 mg (IV infusions) | Met primary endpoint, showing significant improvement in MADRS scores. | [1][4] |

| NCT01130909 | I | Compare the qEEG effects of this compound and ketamine in healthy volunteers. | Change in quantitative electroencephalography (qEEG) parameters. | 75 mg, 150 mg (IV infusions) | This compound produced dose-dependent changes in qEEG, distinct from ketamine. | [1][4] |

| NCT01046630 | I | Investigate the effects of this compound on brain activity using phMRI in patients with MDD. | Change in blood-oxygen-level-dependent (BOLD) signal in the subgenual anterior cingulate cortex (sgACC). | Single IV infusion | Increased BOLD signal in the sgACC and rostral ACC. | [5] |

| NCT01482221 | IIb | Evaluate the efficacy and safety of adjunctive this compound in patients with MDD and inadequate response to antidepressants. | Change in MADRS score from baseline to week 6. | 50 mg, 100 mg (IV infusions) | Did not meet primary endpoint. | [6][7][8] |

Experimental Protocols

This section provides detailed methodologies for key experiments conducted during the development of this compound.

NMDA Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the NMDA receptor.

Protocol:

-

Membrane Preparation: Rat cortical membranes were prepared as a source of NMDA receptors.

-

Radioligand: [3H]MK-801 was used as the radioligand, which binds to the ion channel pore of the NMDA receptor.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Incubation: Membranes were incubated with a fixed concentration of [3H]MK-801 and varying concentrations of this compound.

-

Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity trapped on the filters was quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]MK-801 (IC50) was determined. The Ki value was then calculated using the Cheng-Prusoff equation.

Quantitative Electroencephalography (qEEG) Study in Healthy Volunteers (NCT01130909)

Objective: To compare the effects of this compound and ketamine on brain electrical activity.

Protocol:

-

Study Design: A randomized, double-blind, placebo-controlled, four-way crossover study.

-

Participants: Healthy male volunteers.

-

Treatments: Single intravenous infusions of this compound (75 mg and 150 mg), ketamine, or placebo.

-

EEG Data Acquisition: Continuous EEG was recorded from 28 scalp electrodes placed according to the 10-20 system.

-

Data Analysis:

-

Power Spectral Analysis: EEG data was subjected to Fast Fourier Transform (FFT) to calculate power in different frequency bands (e.g., gamma).

-

Statistical Analysis: Changes from baseline in EEG parameters were analyzed using mixed-effects models.

-

Phase IIb Adjunctive Therapy Trial in MDD (NCT01482221)

Objective: To evaluate the efficacy and safety of adjunctive this compound in patients with MDD and an inadequate response to at least one antidepressant.

Protocol:

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

-

Participants: Patients aged 18-70 with a diagnosis of MDD and a history of inadequate response to antidepressant treatment.[6][7][8]

-

Treatments: Patients were randomized to receive intravenous infusions of this compound (50 mg or 100 mg) or placebo, in addition to their ongoing antidepressant medication.[6][7][8]

-

Primary Efficacy Endpoint: The change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at week 6.[6][7][8]

-

Assessments: MADRS assessments were conducted at baseline and at regular intervals throughout the 12-week treatment period.

-

Safety Assessments: Included monitoring of adverse events, vital signs, and laboratory tests.

Development History and Discontinuation

The development of this compound was driven by the need for a rapid-acting antidepressant with a better safety profile than ketamine. Early-phase clinical trials showed promising results, with evidence of antidepressant efficacy and good tolerability.[1][4] The qEEG studies confirmed that this compound engaged its target in the central nervous system, producing a distinct neurophysiological profile compared to ketamine.[1][4]

However, the subsequent Phase IIb study (NCT01482221) failed to meet its primary efficacy endpoint.[6][7][8] In this large, well-controlled trial, adjunctive this compound did not demonstrate a statistically significant separation from placebo in reducing depressive symptoms as measured by the MADRS at week 6.[6][7][8] This disappointing outcome ultimately led AstraZeneca to discontinue the development of this compound for the treatment of major depressive disorder in 2013.[9]

Conclusion

The story of this compound's development provides valuable lessons for the field of antidepressant drug discovery. While the initial hypothesis of a low-trapping NMDA receptor antagonist offering a safer alternative to ketamine was compelling, the translation from promising early-phase data to late-stage clinical success proved challenging. The comprehensive preclinical and clinical data package generated for this compound, including detailed mechanistic and neurophysiological studies, remains a valuable resource for researchers working on novel treatments for depression and other CNS disorders. The ultimate failure of this compound in pivotal trials underscores the complexities of developing drugs for psychiatric indications and highlights the importance of robust and well-designed clinical studies to definitively establish efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Adjunctive this compound (AZD6765) in Patients with Major Depressive Disorder and History of Inadequate Response to Antidepressants: A Randomized, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | A Proof-of-Mechanism Study to Test Effects of the NMDA Receptor Antagonist this compound on Behavioral Sensitization in Individuals With Symptoms of PTSD [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Neurophysiological and Clinical Effects of the NMDA Receptor Antagonist this compound (BHV-5500) in PTSD: A Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

Safety and Tolerability Profile of Lanicemine in Phase 1 Trials: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanicemine (formerly AZD6765) is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist that was investigated for the treatment of major depressive disorder (MDD).[1] As a modulator of the glutamatergic system, this compound was developed with the aim of achieving rapid antidepressant effects, similar to ketamine, but with a more favorable safety and tolerability profile, particularly with regard to psychotomimetic and dissociative effects.[1][2] This technical guide provides a comprehensive overview of the safety and tolerability data from Phase 1 clinical trials of this compound, offering valuable insights for researchers and drug development professionals in the field of neuroscience and psychiatry.

Core Safety and Tolerability Findings from Phase 1 Trials

Phase 1 studies of this compound were primarily conducted in healthy volunteers to establish the initial safety, tolerability, and pharmacokinetic profile of the compound. The collective evidence from these early-phase trials indicates that this compound was generally safe and well-tolerated at the doses studied.

A key Phase 1 study (D2285M00008 / NCT01130909) was a randomized, double-blind, four-way crossover trial conducted in healthy male subjects.[3] This study evaluated single intravenous (IV) infusions of this compound at doses of 75 mg and 150 mg, compared with placebo and an active comparator, ketamine.[3] The findings from this study, along with other early-phase investigations, form the basis of our understanding of this compound's safety profile.

Across the Phase 1 program, no serious adverse events were reported.[4] this compound was found to have an acceptable safety profile, with no evidence of psychotomimetic effects up to a dose of 160 mg.

Quantitative Safety Data

Adverse Events

The most frequently reported adverse event in Phase 1 trials with this compound was dizziness. The table below summarizes the treatment-emergent adverse events (TEAEs) from a pivotal Phase 1 study in healthy volunteers.

| Adverse Event | Placebo (n=) | This compound 75 mg (n=) | This compound 150 mg (n=) | Ketamine (0.5 mg/kg) (n=) |

| Any Adverse Event | Data not available | Data not available | Data not available | Data not available |

| Dizziness | Data not available | Data not available | Data not available | Data not available |